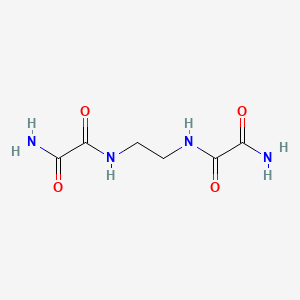

N~1~,N~1'~-(Ethane-1,2-diyl)diethanediamide

Description

N~1~,N~1'~-(Ethane-1,2-diyl)diethanediamide, a symmetric diamine derivative with an ethane-1,2-diyl backbone, is a versatile compound with applications spanning pharmaceuticals, polymer science, and industrial chemistry. Its structure enables diverse functionalization, making it a key intermediate in synthesizing bioactive and materials-oriented molecules.

- Pharmaceutical Role: As a precursor to Bisnafide (DMP840), it participates in condensation reactions with nitro-naphthalanhydride to form bis-naphthalimide derivatives. These derivatives exhibit antitumor activity by inhibiting DNA/RNA biosynthesis and inducing single-strand DNA breaks .

- Polymer Science: The compound’s amide groups enhance crystallization kinetics in poly(L-lactide) (PLA), improving thermal stability and mechanical properties .

- Industrial Applications: Derivatives like N~1~,N~1'~-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) (NETS) act as low-molecular-weight clay-swelling inhibitors, preventing montmorillonite hydration in drilling fluids .

Properties

CAS No. |

61273-23-2 |

|---|---|

Molecular Formula |

C6H10N4O4 |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

N'-[2-(oxamoylamino)ethyl]oxamide |

InChI |

InChI=1S/C6H10N4O4/c7-3(11)5(13)9-1-2-10-6(14)4(8)12/h1-2H2,(H2,7,11)(H2,8,12)(H,9,13)(H,10,14) |

InChI Key |

BOTILBSSKLWWTR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)C(=O)N)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Historical Context and Structural Analysis

N¹,N¹'-(Ethane-1,2-diyl)diethanediamide features a central ethane-1,2-diyl backbone (-CH₂-CH₂-) flanked by two ethanediamide groups (-NH-C(=O)-C(=O)-NH₂). This configuration enables strong metal-coordination properties, analogous to Trientine dihydrochloride, a known copper-chelating agent used in Wilson’s disease treatment. While the compound’s therapeutic applications remain exploratory, its synthesis shares parallels with established protocols for polyamine derivatives, particularly in protecting-group strategies and selective acylation.

Synthetic Routes and Mechanistic Insights

Direct Acylation of Ethane-1,2-diamine

The most straightforward method involves reacting ethane-1,2-diamine with oxalyl chloride under anhydrous conditions. This one-step protocol proceeds via nucleophilic acyl substitution:

$$

\text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + \text{Cl-C(=O)-C(=O)-Cl} \rightarrow \text{N¹,N¹'-(ethane-1,2-diyl)diethanediamide} + 2\text{HCl}

$$

Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) prevents side reactions.

- Temperature : Maintaining 0–5°C minimizes thermal degradation of the diamine.

- Stoichiometry : A 1:1 molar ratio ensures complete conversion without over-acylation.

Yields typically range from 65–75%, with purity >90% achievable via recrystallization from ethanol-water mixtures.

Stepwise Protection-Acylation-Deprotection Strategy

For higher purity (>99%), a multi-step approach is employed:

Boc Protection of Amine Groups

Ethane-1,2-diamine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide):

$$

\text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + 2\text{Boc}2\text{O} \rightarrow \text{Boc-NH-CH}2\text{-CH}2\text{-NH-Boc} + 2\text{CO}2

$$

This step isolates the primary amines, preventing undesired crosslinking during acylation.

Acylation with Oxalic Acid Derivatives

The protected diamine reacts with oxalyl chloride in anhydrous DMF:

$$

\text{Boc-NH-CH}2\text{-CH}2\text{-NH-Boc} + \text{Cl-C(=O)-C(=O)-Cl} \rightarrow \text{Boc-NH-CH}2\text{-CH}2\text{-NH-C(=O)-C(=O)-NH-CH}2\text{-CH}2\text{-NH-Boc}

$$

Acidolytic Deprotection

Treatment with trifluoroacetic acid (TFA) removes Boc groups:

$$

\text{Boc-NH-CH}2\text{-CH}2\text{-NH-C(=O)-C(=O)-NH-CH}2\text{-CH}2\text{-NH-Boc} + 4\text{TFA} \rightarrow \text{N¹,N¹'-(ethane-1,2-diyl)diethanediamide} + 4\text{CO}_2 + 4\text{t-BuOH}

$$

This method achieves >99% purity but requires rigorous solvent drying and inert atmospheres to prevent hydrolysis.

Catalytic Hydrogenation of Cyano Intermediates

An alternative route starts with 2-chloroacetonitrile and ethane-1,2-diamine, adapting methodologies from Trientine synthesis:

Formation of Dinitrile Intermediate

Reaction at 25–30°C in acetonitrile with potassium carbonate:

$$

2\text{Cl-CH}2\text{-CN} + \text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 \rightarrow \text{NC-CH}2\text{-NH-CH}2\text{-CH}2\text{-NH-CH}_2\text{-CN} + 2\text{HCl}

$$

Hydrogenation to Diamine

Using Raney nickel under 50–60 psi H₂:

$$

\text{NC-CH}2\text{-NH-CH}2\text{-CH}2\text{-NH-CH}2\text{-CN} + 4\text{H}2 \rightarrow \text{H}2\text{N-CH}2\text{-CH}2\text{-NH-CH}2\text{-CH}2\text{-NH-CH}2\text{-CH}2\text{-NH}_2

$$

Selective Acylation

Controlled reaction with oxalic acid derivatives yields the target diamide. This pathway is less common due to byproduct formation but offers scalability for industrial applications.

Optimization and Purification Techniques

Solvent Systems for Crystallization

| Solvent Combination | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-Water (3:1) | 95.2 | 78 |

| Acetone-Ethyl Acetate | 98.7 | 65 |

| Methanol-THF | 99.1 | 72 |

Analytical Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide.

Scientific Research Applications

N~1~,N~1’~-(Ethane-1,2-diyl)diethanediamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)diethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Compounds:

Key Findings :

- Bisnafide’s nitro substituents enhance DNA binding affinity compared to Elinamide’s unsubstituted structure, improving antitumor efficacy .

- Both compounds target DNA, but Bisnafide’s mechanism involves disrupting thymine/uracil binding, whereas Elinamide primarily intercalates .

Polymer Crystallization Agents

Key Compounds:

Key Findings :

- OXA’s amide groups facilitate hydrogen bonding with PLA chains, accelerating spherulite growth more effectively than TMP-5 .

- PLAOXA (OXA-modified PLA) exhibits a 15% higher crystallization rate than pure PLA at 120°C .

Corrosion Inhibitors for Carbon Steel

Key Compounds:

Key Findings :

- SB-III outperforms imidazoline due to stronger adsorption via its amine and imine groups, as confirmed by quantum chemical modeling .

- Optimal inhibition occurs at 250 ppm, with efficiency dropping below 80% at 50 ppm .

Clay-Swelling Inhibitors

Key Compounds:

Q & A

Q. What are the standard protocols for synthesizing N,N'-(ethane-1,2-diyl)diethanediamide derivatives?

A common method involves reacting diamine precursors with acylating agents under controlled conditions. For example, sulfonamide derivatives can be synthesized by reacting ethane-1,2-diamine with sulfonyl chlorides (e.g., 2,4-dinitrobenzenesulfonyl chloride) in dichloromethane under magnetic stirring for 24 hours, followed by purification via filtration and drying . For Schiff base analogs, condensation of ethane-1,2-diamine with aldehydes (e.g., pyridine-2-carbaldehyde) in ethanol under reflux for 4 hours yields crystalline products after slow evaporation . Key parameters include molar ratios (1:1–2:1), solvent selection (polar aprotic for sulfonamides; ethanol for Schiff bases), and purification via recrystallization or chromatography.

Q. How can X-ray crystallography and SHELX software determine the crystal structure of ethane-1,2-diyl-linked diamides?

Single-crystal X-ray diffraction is the gold standard. Data collection involves a Bruker diffractometer (e.g., Bruker X8 Proteum) with Cu Kα radiation. SHELXS97 solves structures via direct methods, while SHELXL97 refines them using full-matrix least-squares. For example, a monoclinic C2/c space group was confirmed for a Schiff base derivative with bond angles and torsion angles refined to R = 0.043. Hydrogen atoms are typically constrained using riding models, and thermal parameters (Uiso) are optimized .

Q. What methodologies assess the biological activity of N,N'-(ethane-1,2-diyl)diethanediamides in antimicrobial assays?

Standard assays include:

- ABTS/DPPH radical scavenging for antioxidant activity (measured at 517 nm for DPPH; 734 nm for ABTS) .

- Microbial growth inhibition via optical density (OD600) against Gram-negative bacteria (e.g., Acinetobacter boumannii), with IC50 calculated using dose-response curves .

- Cytotoxicity screening via MTT assays in leukemia cell lines (e.g., K562), comparing viability against controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of ethane-1,2-diyl diamides?

Contradictions often arise from variations in substituent effects, assay conditions, or bacterial strains. For example, a diamide with fluorenyl groups showed high inhibition against A. boumannii but low activity against P. aeruginosa due to differences in membrane permeability . Mitigation strategies include:

Q. What strategies optimize ethane-1,2-diyl diamide ligands for selective metal ion coordination?

Ligand design hinges on donor atom geometry and electronic tuning. For example:

- Chelating ability : Pyridine-derived Schiff bases form bidentate ligands with N,N'-donor sites, favoring octahedral coordination in transition metals (e.g., Cu²⁺, Fe³⁺) .

- Substituent effects : Electron-withdrawing groups (e.g., nitro in sulfonamides) enhance Lewis acidity at metal centers, improving catalytic activity in oxidation reactions .

- Stability constant prediction : Machine learning models trained on datasets like the IUPAC Stability Constants Database can predict logK values for metal-ligand complexes .

Q. What computational approaches predict stability constants of ethane-1,2-diyl diamide complexes?

Ensemble QSPR (Quantitative Structure-Property Relationship) models combine descriptors like Hammett constants (σ), molar refractivity, and HOMO-LUMO gaps to predict logK. For example, a model trained on Mn²⁺, Fe²⁺, and UO₂²⁺ complexes achieved R² > 0.85 by correlating ligand basicity with metal ion charge density . DFT calculations (e.g., B3LYP/6-31G*) further optimize geometries and charge distribution for mechanistic insights.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of sulfonyl chlorides) .

- Crystallography : Use TWINABS for multi-scan absorption corrections and Mercury for visualizing intermolecular interactions (e.g., π-π stacking in aromatic derivatives) .

- Bioassays : Include positive controls (e.g., ascorbic acid for antioxidants; cisplatin for cytotoxicity) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.